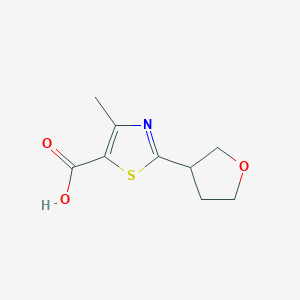![molecular formula C12H13N3O2 B1527549 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid CAS No. 1281740-38-2](/img/structure/B1527549.png)
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar benzoate compounds have been reported to act as local anesthetics . They may interact with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, such as 4-(2-pyrazol-1-ylethylamino)benzoic acid, involves the shikimate and phenylpropanoid pathways . The synthesis of C6-C1 phenolic compounds, such as benzoic acid, relies on the coenzyme A-dependent β-oxidation of cinnamoyl-CoA . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
Similar compounds have been reported to have local anesthetic effects, suggesting that this compound may also have similar effects .
Biochemical Analysis
Biochemical Properties
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox states.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine and oxidative stress . This compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism and function. For example, in neuronal cells, the increased acetylcholine levels due to acetylcholinesterase inhibition can enhance synaptic transmission and potentially improve cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding is facilitated by the pyrazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of neurotransmission and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress. At higher doses, it may exhibit toxic effects, such as neurotoxicity and oxidative damage . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular redox states and neurotransmitter levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nervous system, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical structure, which allows it to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action within the cell.
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXEONXPQCBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)
![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
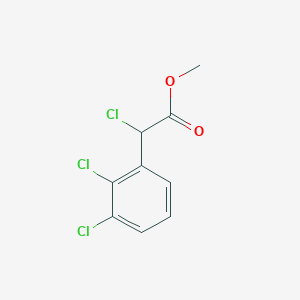

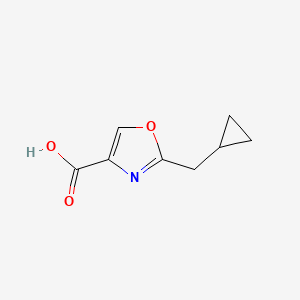

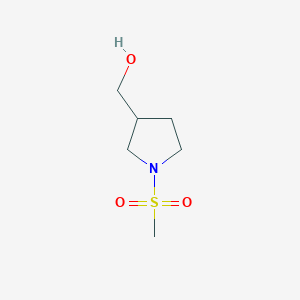
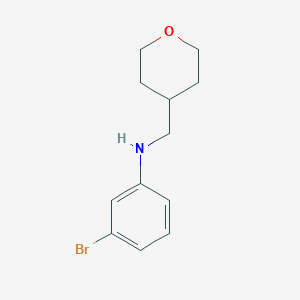
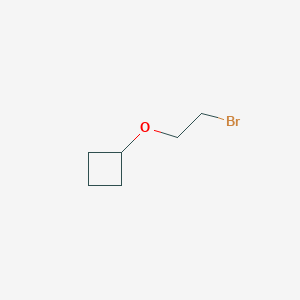


![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
